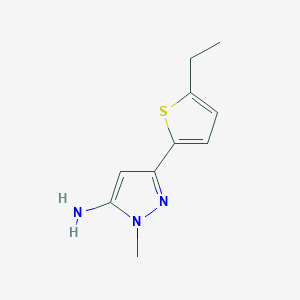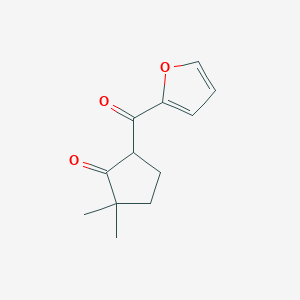
5-(Furan-2-carbonyl)-2,2-dimethylcyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-2-carbonyl)-2,2-dimethylcyclopentan-1-one is an organic compound that features a furan ring attached to a cyclopentanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-carbonyl)-2,2-dimethylcyclopentan-1-one typically involves the reaction of furan-2-carboxylic acid with 2,2-dimethylcyclopentanone under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl bond between the furan ring and the cyclopentanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, the use of catalysts to lower the activation energy and increase the reaction rate is common in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Furan-2-carbonyl)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group in the cyclopentanone can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with different functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohol derivatives of the cyclopentanone, and various substituted furan compounds.
Wissenschaftliche Forschungsanwendungen
5-(Furan-2-carbonyl)-2,2-dimethylcyclopentan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-(Furan-2-carbonyl)-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the carbonyl group can form hydrogen bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of 5-(Furan-2-carbonyl)-2,2-dimethylcyclopentan-1-one.
2,2-Dimethylcyclopentanone: Another precursor used in the synthesis.
Furan-2,5-dicarboxylic acid: A derivative formed through the oxidation of the furan ring.
Uniqueness
This compound is unique due to its combination of a furan ring and a cyclopentanone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to material science.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
5-(furan-2-carbonyl)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C12H14O3/c1-12(2)6-5-8(11(12)14)10(13)9-4-3-7-15-9/h3-4,7-8H,5-6H2,1-2H3 |
InChI-Schlüssel |
VMGIWXRGJOQILD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C1=O)C(=O)C2=CC=CO2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(pyridin-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13306004.png)
![3-Oxaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B13306005.png)

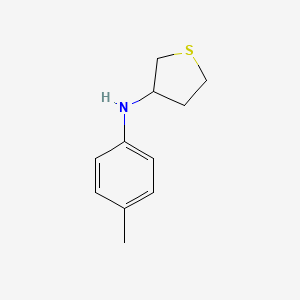
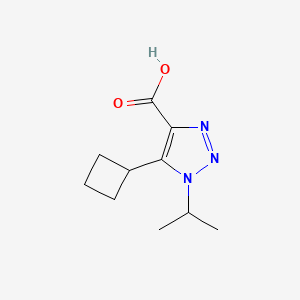
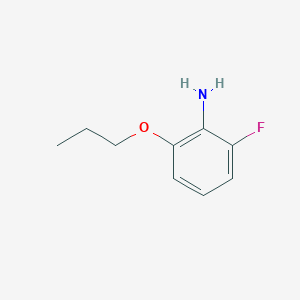
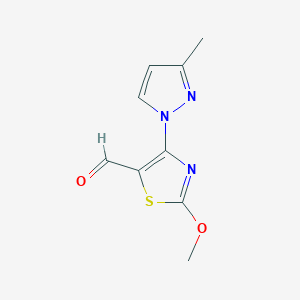
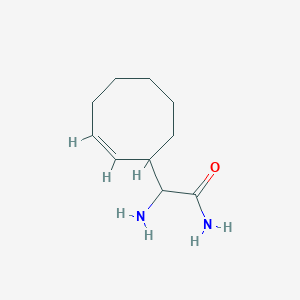
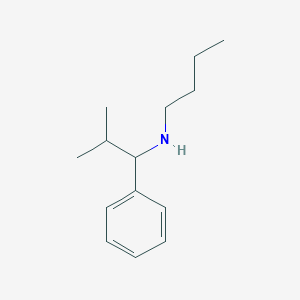
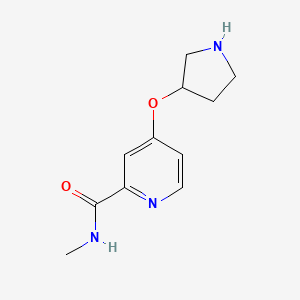
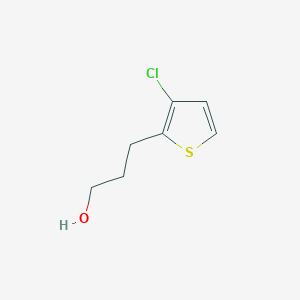
![Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate](/img/structure/B13306054.png)

